molecular formula C20H23N5O4 B2740865 N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034256-51-2

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2740865
CAS No.: 2034256-51-2
M. Wt: 397.435
InChI Key: VWNUGHGVXHKMMK-UHFFFAOYSA-N
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Description

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-ethoxypyrimidine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the targeted investigation of the FGF/FGFR signaling axis, a pathway critically implicated in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making this compound a valuable tool for probing the mechanisms of tumorigenesis and metastatic progression. Researchers utilize this inhibitor to elucidate the downstream consequences of FGFR blockade, including effects on cell cycle arrest and the induction of apoptosis in FGFR-driven cancer models. Its application extends to the study of therapeutic resistance mechanisms, providing insights for combination therapy strategies. The compound's high selectivity profile helps minimize off-target effects, enabling clearer interpretation of experimental results in complex biological systems. Beyond oncology, its role in FGF signaling also makes it relevant for research in tissue repair and fibrosis. This inhibitor serves as a critical pharmacological tool for validating FGFR as a therapeutic target and for advancing the preclinical development of targeted anticancer agents.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-2-29-17-11-16(23-12-24-17)20(28)22-10-9-21-18(26)13-5-7-15(8-6-13)25-19(27)14-3-4-14/h5-8,11-12,14H,2-4,9-10H2,1H3,(H,21,26)(H,22,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNUGHGVXHKMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-ethoxypyrimidine-4-carboxamide has a complex molecular structure characterized by:

  • Molecular Formula: C18H22N4O3
  • Molecular Weight: 342.39 g/mol
  • Structural Features:
    • Pyrimidine ring
    • Cyclopropanecarboxamide moiety
    • Ethoxy and benzamido substituents

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidine and benzamide can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research demonstrated that similar compounds exhibited cytotoxic effects against human cancer cell lines, suggesting that the incorporation of cyclopropanecarboxamide enhances the compound's efficacy .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. The presence of a pyrimidine ring is often associated with antibacterial activity, while the cyclopropanecarboxamide moiety may contribute to enhanced bioactivity against bacterial strains.

Data Table: Antimicrobial Activity Summary

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of compounds similar to this compound in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Conclusion and Future Directions

This compound represents a promising candidate for further research in pharmaceutical applications, particularly in oncology and infectious disease treatment. Future studies should focus on:

  • In Vivo Studies: To validate efficacy and safety profiles.
  • Structure-Activity Relationship (SAR): To optimize chemical modifications for enhanced potency.
  • Clinical Trials: To evaluate therapeutic potential in humans.

The ongoing exploration of this compound could lead to significant advancements in drug development for various diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

However, insights can be drawn from structurally analogous molecules in the literature:

Benzamide Derivatives with Fluorinated Substituents

Compounds such as N-(4-Aminobutoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7c) and N-((5-Aminopentyl)oxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7d) () share a benzamide backbone but differ in substituents:

  • Fluorine and iodine atoms : These electron-withdrawing groups improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Aminoalkoxy chains: The butoxy (7c) and pentyloxy (7d) spacers enhance solubility compared to the ethyl spacer in the target compound.

Key Comparison :

Property Target Compound 7c/7d Derivatives
Substituents Cyclopropane, ethoxypyrimidine Fluorine, iodine
Melting Point Not reported 146.7–147.7 °C (7c), 88.5–89.5 °C (7d)
Synthetic Yield Not reported 95% (7c), 72% (7d)
Solubility Likely moderate Improved via aminoalkoxy chains
Pyrimidine-Containing Analogues

The compound (3-ethoxy-6-methylpyridin-2-yl)-([1R,4S,6R]-4-[([5-(trifluoromethyl)pyrimidin-2-yl]amino)methyl]-3-azabicyclo[4.1.0]heptan-3-yl)methanone () shares a pyrimidine ring but differs in:

  • Trifluoromethyl group : Enhances lipophilicity and membrane permeability compared to the ethoxy group in the target compound.
  • Azabicycloheptane scaffold : Introduces conformational rigidity, contrasting with the target compound’s flexible ethyl linker.

Key Comparison :

Property Target Compound Pyrimidine Derivative ()
Pyrimidine Substituent 6-ethoxy 5-trifluoromethyl
Backbone Benzamide-ethyl spacer Azabicycloheptane
Pharmacological Target Not reported Orexin receptors (implied)
Succinamide-Linked Derivatives

Compounds 8a–e () feature succinamide linkers instead of ethyl spacers. For example, 4-((2-((3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamido)oxy)ethyl)amino)-4-oxobutanoic acid (8a) demonstrates:

  • Carboxylic acid terminus : Improves water solubility and enables salt formation.
  • Higher melting points : 96.5–98.5 °C (8a) vs. likely lower for the target compound due to its lack of ionizable groups .

Q & A

Q. What are the established synthetic routes for N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-ethoxypyrimidine-4-carboxamide, and what key reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the pyrimidine core (6-ethoxypyrimidine-4-carboxylic acid) is activated using coupling reagents like EDCl/HOBt. The cyclopropanecarboxamido-benzamido moiety is prepared separately via amidation of 4-aminobenzoic acid with cyclopropanecarbonyl chloride. The final step involves conjugating these intermediates via a carbodiimide-mediated coupling with the ethylenediamine linker. Key conditions include anhydrous solvents (e.g., DMF or acetonitrile), controlled temperatures (0–25°C), and catalytic triethylamine to neutralize HCl byproducts .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures, and what analytical methods validate its structural integrity?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates the compound. For characterization, use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺) and ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C6, cyclopropane ring protons). X-ray crystallography (if crystals form) resolves stereochemical ambiguities, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different in vitro assays for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, solvent effects). Standardize protocols by:
  • Using identical cell lines and passage numbers.
  • Testing solubility in DMSO/PBS mixtures to exclude precipitation artifacts.
  • Cross-validating results with structural analogs (e.g., trifluoromethyl-substituted pyrimidines, which show enhanced metabolic stability ).
  • Employing computational docking (e.g., AutoDock Vina) to compare binding modes across assay conditions .

Q. What experimental design strategies optimize the coupling efficiency between pyrimidine intermediates and benzamide moieties in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:
  • Factors : Solvent polarity (DMF vs. THF), coupling reagent (EDCl vs. DCC), reaction time (12–48 hr).
  • Response : Yield monitored by TLC/HPLC.
    Statistical tools (e.g., Minitab) identify optimal conditions. For example, highlights DoE’s utility in minimizing trials for reaction optimization. Feedback from quantum mechanical calculations (e.g., Gibbs free energy of activation) can further refine conditions .

Q. How do computational chemistry approaches enhance the understanding of this compound's interaction with biological targets, and what software tools are recommended?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability to targets like kinases or GPCRs. For example, ’s ICReDD framework integrates quantum chemical calculations to predict reaction pathways and target interactions. Recommended tools: Gaussian (DFT), Schrödinger Suite (MD), PyMOL (visualization) .

Q. How does the cyclopropane moiety influence the compound’s physicochemical properties compared to analogs with alternative substituents?

  • Methodological Answer : Cyclopropane increases lipophilicity (logP ↑) and rigidity, enhancing membrane permeability. Compare with analogs (e.g., methyl or trifluoromethyl groups) via:
  • HPLC logP measurements : Use a calibrated C18 column and isocratic elution.
  • Thermal stability assays : TGA/DSC to assess decomposition points.
  • Bioavailability studies : Parallel artificial membrane permeability assays (PAMPA). notes trifluoromethyl groups improve metabolic stability, while cyclopropane may reduce steric hindrance .

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